An In-depth Technical Guide to the Chemical Properties of 2,3-Dihydroxypropyl Decanoate
An In-depth Technical Guide to the Chemical Properties of 2,3-Dihydroxypropyl Decanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydroxypropyl decanoate, also widely known as 1-monocaprin or glycerol 1-monodecanoate, is a monoacylglycerol that has garnered significant interest in the pharmaceutical, cosmetic, and food industries.[1] As an ester derived from the medium-chain fatty acid, decanoic acid, and glycerol, it possesses a unique amphiphilic nature that underpins its diverse applications, including its roles as an antimicrobial agent, an excipient in drug formulations, and an emollient in cosmetics. This technical guide provides a comprehensive overview of the chemical properties of 2,3-dihydroxypropyl decanoate, detailed experimental protocols for its synthesis, and an exploration of its mechanism of action, particularly its antimicrobial effects.
Chemical and Physical Properties
2,3-Dihydroxypropyl decanoate is a white, solid compound at room temperature.[2][3] Its chemical structure consists of a glycerol backbone esterified at the primary hydroxyl position with decanoic acid, leaving two free hydroxyl groups. This structure imparts both hydrophilic (from the diol) and lipophilic (from the decanoyl chain) characteristics to the molecule.
Table 1: General Chemical Properties of 2,3-Dihydroxypropyl Decanoate
| Property | Value | Reference(s) |
| IUPAC Name | 2,3-dihydroxypropyl decanoate | [1] |
| Synonyms | 1-Monocaprin, Glycerol α-Monodecanoate, 1-Monodecanoyl Glycerol, rac-glycerol 1-monodecanoate | [1][4] |
| CAS Number | 2277-23-8 | [1] |
| Molecular Formula | C₁₃H₂₆O₄ | [1] |
| Molecular Weight | 246.35 g/mol | [4] |
| Appearance | White to light yellow powder or crystal | [4] |
| Solubility | Soluble in DMSO and Methanol | [1][4] |
Table 2: Physical and Thermochemical Properties of 2,3-Dihydroxypropyl Decanoate
| Property | Value | Reference(s) |
| Melting Point | 51.0 to 55.0 °C | [4] |
| Boiling Point | 309.35 °C (rough estimate) | [5] |
| Flash Point | 129.6 °C | [6] |
| Density | 1.017 g/cm³ | [6] |
| Vapor Pressure | 5.96E-07 mmHg | [6] |
Spectral Data
The structural elucidation of 2,3-dihydroxypropyl decanoate is confirmed through various spectroscopic techniques.
Mass Spectrometry
Mass spectral data for 1-monocaprin show characteristic fragments that confirm its molecular weight. Notably, the detection of sodiated molecular ions such as [M+Na]⁺ at m/z 269.41 and the sodiated dimer [2M+Na]⁺ at m/z 515.83 are indicative of the compound's molecular weight of 246.34 g/mol .[2]
¹H NMR Spectroscopy
The proton NMR spectrum of 1-monocaprin displays distinct signals corresponding to the different protons in the molecule. A characteristic triplet signal appears at approximately δ = 0.861 ppm, which is attributed to the terminal methyl protons (-CH₃) of the decanoyl chain.[2]
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides further confirmation of the structure. A key signal is observed at δ = 169.792 ppm, which is characteristic of the carbonyl carbon (-C=O) in the ester group.[2]
Experimental Protocols
The synthesis of 2,3-dihydroxypropyl decanoate can be achieved through both chemical and enzymatic methods.
Chemical Synthesis: A Step-by-Step Protocol
A common chemical synthesis route involves the use of a protected glycerol derivative to ensure the selective formation of the 1-monoester and prevent the formation of di- and triesters. This method also aims to avoid acyl migration.[2][3]
Workflow for Chemical Synthesis of 1-Monocaprin
Figure 1: Workflow for the chemical synthesis of 1-Monocaprin.
Methodology:
-
Protection of Glycerol: Glycerol is reacted with acetone in the presence of an acid catalyst, such as p-toluene sulfonic acid, to form 1,2-acetonide glycerol. This step protects the hydroxyl groups at the C1 and C2 positions.[2][3]
-
Transesterification: The protected glycerol is then reacted with ethyl caprate in a solvent-free system using a base catalyst like sodium carbonate (Na₂CO₃). This reaction yields 1,2-acetonide-3-capryl glycerol.[2][3]
-
Deprotection: The protecting group is removed from 1,2-acetonide-3-capryl glycerol using an acidic resin catalyst, such as Amberlyst-15, in ethanol. This step yields the crude 1-monocaprin.[2][3]
-
Purification: The final product is purified using techniques like preparative thin-layer chromatography to obtain pure, solid 1-monocaprin.[2][3]
Enzymatic Synthesis: A Greener Approach
Enzymatic synthesis offers a more sustainable alternative to chemical methods, often proceeding under milder conditions with high selectivity. Lipases are commonly employed for the direct esterification of glycerol with capric acid.
Workflow for Enzymatic Synthesis of Monocaprin
Figure 2: Workflow for the lipase-catalyzed synthesis of Monocaprin.
Methodology:
-
Reactant Preparation: Equimolar amounts of glycerol and capric acid are mixed.
-
Enzymatic Reaction: An immobilized lipase, such as Lipozyme IM 20, is added to the reactant mixture (typically around 3% w/w). The reaction is carried out at a controlled temperature of 55°C for approximately 6 hours in an open reactor with stirring.[7]
-
Product Analysis: The resulting product mixture, which contains monocaprin, dicaprin, and unreacted capric acid, can be analyzed by gas chromatography.[7]
Mechanism of Action: Antimicrobial Activity
2,3-Dihydroxypropyl decanoate exhibits broad-spectrum antimicrobial activity against various bacteria and fungi. Its primary mechanism of action involves the disruption of the microbial cell membrane.
Proposed Mechanism of Antimicrobial Action
Figure 3: Proposed mechanism of monocaprin's antimicrobial action.
The amphiphilic nature of 2,3-dihydroxypropyl decanoate allows it to insert into the lipid bilayer of bacterial cell membranes. This insertion disrupts the membrane's structural integrity, leading to increased permeability. The compromised membrane can no longer maintain the essential ion gradients and cellular components, resulting in the leakage of intracellular contents and ultimately, cell death.
Conclusion
2,3-Dihydroxypropyl decanoate is a versatile molecule with well-defined chemical and physical properties that make it suitable for a range of applications. The availability of both chemical and enzymatic synthesis routes provides flexibility in its production, with enzymatic methods offering a more environmentally friendly option. Its established antimicrobial activity, primarily through membrane disruption, continues to be an area of active research, particularly for its potential in pharmaceutical and food preservation applications. This technical guide serves as a foundational resource for professionals seeking to understand and utilize the unique properties of this compound.
References
- 1. In Vitro Antibacterial Activities and Mechanisms of Action of Fatty Acid Monoglycerides Against Four Foodborne Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asu.elsevierpure.com [asu.elsevierpure.com]
- 3. 13Carbon NMR [chem.ch.huji.ac.il]
- 4. researchgate.net [researchgate.net]
- 5. Correlating Membrane Morphological Responses with Micellar Aggregation Behavior of Capric Acid and Monocaprin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of monocaprin catalyzed by lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic synthesis of medium chain monoglycerides in a solvent-free system | Semantic Scholar [semanticscholar.org]
